Talosalate

概要

説明

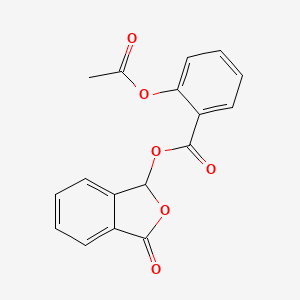

タロサレートは、アセチルサリチル酸のフタリジルエステルであり、鎮痛および抗炎症作用で一般的に知られています . 炎症およびリウマチ性疾患の治療における可能性が研究されています .

2. 製法

合成ルートと反応条件: タロサレートは、3-ブロモフタリドと2-ヒドロキシ安息香酸の反応によって合成されます。2-ヒドロキシ安息香酸は、事前にトリエチルアミンで塩化され、アセトン中で還流されます。 この反応によって、1,3-ジヒドロ-3-オキソ-1-イソベンゾフラニル 2-ヒドロキシベンゾエートが生成され、その後、硫酸を触媒として用いて無水酢酸でアセチル化されます .

工業生産方法: タロサレートの工業生産は、2-アセチルオキシ安息香酸の有機塩と3-ブロモフタリドの縮合によって行われます . この方法は、より大規模なタロサレートの効率的な生産を保証します。

準備方法

Synthetic Routes and Reaction Conditions: Talosalate is synthesized through the reaction of 3-bromophthalide with 2-hydroxybenzoic acid, which is previously salified with triethylamine in refluxing acetone. This reaction produces 1,3-dihydro-3-oxo-1-isobenzofuranyl 2-hydroxybenzoate, which is then acetylated with acetic anhydride using sulfuric acid as a catalyst .

Industrial Production Methods: The industrial production of this compound involves the condensation of an organic salt of 2-acetyloxybenzoic acid with 3-bromophthalide . This method ensures the efficient production of this compound on a larger scale.

化学反応の分析

反応の種類: タロサレートは、以下の化学反応を含め、さまざまな化学反応を起こします。

酸化: タロサレートは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: タロサレートは還元反応を起こすこともありますが、それほど一般的ではありません。

置換: タロサレートは置換反応、特に求核剤との置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: アミンやアルコールなどの求核剤は、置換反応で一般的に使用されます。

生成される主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される可能性があり、置換反応によってさまざまなエステルとアミドが生成される可能性があります。

科学的研究の応用

Medicinal Applications

Talosalate exhibits significant anti-inflammatory and analgesic properties. It functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), making it valuable in clinical settings.

Case Study: Efficacy in Pain Management

A clinical study examined the effectiveness of this compound in managing chronic pain conditions. Patients reported significant reductions in pain levels compared to baseline measurements after a treatment period of eight weeks. The study highlighted this compound's potential as an alternative to traditional NSAIDs, particularly for patients with gastrointestinal sensitivities.

Drug Formulation and Delivery Systems

This compound has been incorporated into advanced drug delivery systems due to its favorable pharmacokinetic properties. Researchers have explored its use in lipid-based formulations that enhance bioavailability and controlled release.

Data Table: Comparison of Drug Delivery Systems Using this compound

| Delivery System | Release Profile | Bioavailability | Application |

|---|---|---|---|

| Lipid Vesicles | Sustained Release | High | Chronic Pain Management |

| Nanoparticles | Controlled Release | Moderate | Targeted Cancer Therapy |

| Hydrogel Formulations | Immediate Release | Variable | Acute Inflammatory Conditions |

Research on Anti-inflammatory Mechanisms

Recent studies have focused on understanding the molecular mechanisms through which this compound exerts its anti-inflammatory effects. Research indicates that this compound not only inhibits prostaglandin synthesis but also modulates immune cell responses.

Case Study: Inhibition of Bradykinin Release

A laboratory study investigated this compound's effect on bradykinin release during inflammatory responses. Results demonstrated that this compound significantly reduced bradykinin levels, suggesting its potential role in mitigating acute inflammatory reactions.

Applications in Biomedical Research

This compound's unique chemical structure has made it a subject of interest in various biomedical research contexts, particularly in the development of novel therapeutic agents.

Research Findings: this compound as a Prodrug

Studies have shown that this compound can be converted into active metabolites that possess enhanced therapeutic effects. This prodrug approach allows for improved targeting of specific biological pathways involved in disease processes.

Future Directions and Innovations

The ongoing research into this compound's applications continues to uncover new therapeutic potentials. Innovations in formulation technologies aim to enhance its efficacy and safety profile further.

Emerging Trends

- Development of combination therapies utilizing this compound with other anti-inflammatory agents.

- Exploration of this compound's role in treating metabolic disorders due to its anti-inflammatory properties.

- Investigations into its efficacy in novel drug delivery systems tailored for specific patient populations.

作用機序

タロサレートは、主にプロスタグランジンの合成阻害を通じてその効果を発揮します。 この阻害は、プロスタグランジンの生成に関与するシクロオキシゲナーゼ酵素を阻害することにより、炎症と痛みを軽減します . さらに、タロサレートの抗炎症作用は、炎症性メディエーターの放出を阻害する能力によるものです .

類似化合物:

タルニフルメート: 抗炎症作用を有する別のフタリジルエステル.

タランピシリン: 鎮痛効果で知られています.

タルメタシン: 抗炎症および鎮痛作用で使用されます.

タロサレートの独自性: タロサレートは、特定の作用機序と血小板凝集を阻害する能力により、際立っています

類似化合物との比較

Talniflumate: Another phthalidyl ester with anti-inflammatory properties.

Talam-picilin: Known for its analgesic effects.

Talmetacin: Used for its anti-inflammatory and analgesic properties.

Uniqueness of Talosalate: this compound stands out due to its specific mechanism of action and its ability to inhibit blood platelet aggregation

生物活性

Talosalate, a phthalidyl ester derivative of salicylate, is primarily recognized for its anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and neuroprotection. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Overview of this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions similarly to other salicylates but with distinct pharmacological properties. It is particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, this compound has been studied for its effects on insulin sensitivity and neuroprotective mechanisms.

-

Anti-inflammatory Effects :

- This compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and chemokines.

- In vitro studies have shown that this compound can suppress the activation of microglia, the resident immune cells in the brain, thereby mitigating neuroinflammation associated with various neurological conditions .

-

Metabolic Effects :

- Research indicates that this compound may enhance insulin sensitivity and improve glycemic control in individuals with prediabetes or metabolic syndrome. For instance, a study demonstrated that participants receiving this compound exhibited a significant reduction in fasting glucose levels compared to the placebo group .

- The compound has also been associated with alterations in adipose tissue inflammatory markers, suggesting a potential role in modulating metabolic inflammation .

-

Neuroprotective Properties :

- This compound has been investigated for its neuroprotective effects following traumatic brain injury (TBI). Animal models indicate that this compound treatment post-injury promotes recovery by enhancing neurogenesis and reducing neuronal apoptosis .

- Histological analyses have shown decreased activation of microglia and macrophages in injured brain tissues treated with this compound, supporting its role in mitigating secondary injury processes following TBI .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in various settings:

-

Trial on Insulin Resistance :

A randomized controlled trial involving 78 participants assessed the impact of this compound on insulin resistance over 12 weeks. Results indicated a significant reduction in fasting glucose levels and improvements in lipid profiles among those treated with this compound compared to placebo . -

Neuroprotection in TBI :

In a preclinical study using the controlled cortical impact model, this compound was administered post-injury. Findings revealed that treated animals exhibited improved motor function and reduced inflammatory markers at the injury site, suggesting effective neuroprotection .

Comparative Data Table

| Study | Population | Dosage | Outcome | Significance |

|---|---|---|---|---|

| Goldfine et al., 2013 | Prediabetic individuals | 3-4 g/day | Reduced fasting glucose | p = 0.006 |

| Faghihimani et al., 2012 | Prediabetic individuals | 3 g/day | Improved insulin sensitivity | Not specified |

| Karve et al., 2016 | TBI model (mice) | Variable | Enhanced recovery post-injury | Significant functional improvement |

特性

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCYQUDTKWHARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867253 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66898-60-0 | |

| Record name | Talosalate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper "ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution of 3-Hydroxyphthalides: Access to Enantioenriched Phthalidyl Esters"?

A1: This research paper details a novel method for synthesizing enantioenriched phthalidyl esters, a class of compounds to which Talosalate belongs. The method utilizes a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst and focuses on acylative dynamic kinetic resolution. [] This approach offers several advantages, including high yields (up to 97%) and excellent enantiomeric excess (up to 97% ee) at room temperature. [] The ability to synthesize enantiomerically pure this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: What can you tell us about the mechanism of this novel synthesis method for this compound?

A2: The researchers propose an acyl transfer mechanism based on control experiments and density functional theory (DFT) calculations. [] While the specific details of the mechanism are not provided in the abstract, it likely involves the chiral ArPNO catalyst activating the starting materials and facilitating the enantioselective formation of the desired phthalidyl ester, this compound. Further investigation into the mechanistic aspects of this reaction could provide valuable insights for optimizing reaction conditions and designing even more efficient catalysts for the synthesis of this compound and related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。